Cas no 2229627-27-2 (3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid)

3-(1-Methyl-1H-indol-2-yl)-2-oxopropanoic acid is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 1-position and a 2-oxopropanoic acid moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and bioactive molecules. Its keto-acid functionality allows for versatile derivatization, enabling applications in peptide synthesis and heterocyclic scaffold construction. The compound’s stability under standard conditions and compatibility with common reagents enhance its utility in multistep syntheses. Its well-defined molecular architecture also facilitates studies in structure-activity relationships for indole-based compounds.
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid structure
2229627-27-2 structure
商品名:3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
CAS番号:2229627-27-2
MF:C12H11NO3
メガワット:217.220643281937
CID:6327175
PubChem ID:165861354

3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
    • 2229627-27-2
    • EN300-1741062
    • インチ: 1S/C12H11NO3/c1-13-9(7-11(14)12(15)16)6-8-4-2-3-5-10(8)13/h2-6H,7H2,1H3,(H,15,16)
    • InChIKey: ANJBMZFKBKTFPF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(=O)O)CC1=CC2C=CC=CC=2N1C

計算された属性

  • せいみつぶんしりょう: 217.07389321g/mol
  • どういたいしつりょう: 217.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1741062-5.0g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
5g
$3355.0 2023-05-26
Enamine
EN300-1741062-10.0g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
10g
$4974.0 2023-05-26
Enamine
EN300-1741062-10g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
10g
$4974.0 2023-09-20
Enamine
EN300-1741062-0.5g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
0.5g
$1111.0 2023-09-20
Enamine
EN300-1741062-2.5g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
2.5g
$2268.0 2023-09-20
Enamine
EN300-1741062-1.0g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
1g
$1157.0 2023-05-26
Enamine
EN300-1741062-0.1g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
0.1g
$1019.0 2023-09-20
Enamine
EN300-1741062-0.25g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
0.25g
$1065.0 2023-09-20
Enamine
EN300-1741062-5g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
5g
$3355.0 2023-09-20
Enamine
EN300-1741062-0.05g
3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid
2229627-27-2
0.05g
$972.0 2023-09-20

3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid 関連文献

3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acidに関する追加情報

3-(1-Methyl-1H-Indol-2-Yl)-2-Oxopropanoic Acid: A Comprehensive Overview

CAS No 2229627-27-2, commonly referred to as 3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development.

The chemical structure of 3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid consists of an indole ring substituted with a methyl group at position 1 and a propanoic acid moiety at position 3. The indole ring, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential pharmacological activity. The propanoic acid group introduces additional functional diversity, enhancing the compound's versatility in various chemical reactions and biological interactions.

Recent studies have highlighted the importance of CAS No 2229627-27-2 in the context of enzyme inhibition and receptor binding. For instance, researchers have explored its ability to modulate key enzymes involved in metabolic pathways, suggesting its potential as a lead compound for therapeutic interventions. Additionally, the compound's interaction with G protein-coupled receptors (GPCRs) has been investigated, further underscoring its relevance in drug design.

The synthesis of 3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by functionalization at the 3-position to introduce the propanoic acid group. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the yield and purity of the compound.

In terms of biological activity, CAS No 2229627-27-2 has demonstrated promising results in vitro, particularly in assays assessing its antioxidant and anti-inflammatory properties. These findings align with its structural features, which suggest potential applications in treating conditions associated with oxidative stress and inflammation.

The pharmacokinetic profile of 3-(1-methyl-1H-indol-2-yl)-2-oxopropanoic acid has also been studied extensively. Preclinical data indicate moderate absorption and distribution properties, with favorable bioavailability when administered orally. These characteristics make it a viable candidate for further preclinical testing and eventual clinical evaluation.

In conclusion, CAS No 229684588, or 3-(1-methylindolyl)propanoic acid, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, coupled with emerging research findings, positions it as a promising lead compound for future drug development efforts.

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